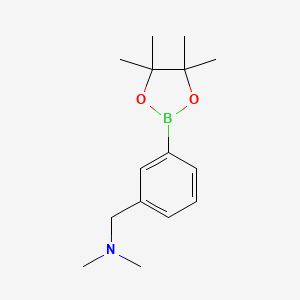

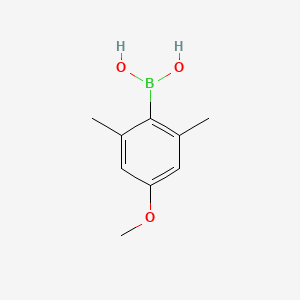

![molecular formula C8H8N4O3 B1307295 (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid CAS No. 842972-52-5](/img/structure/B1307295.png)

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antiproliferative Activity

The derivatives of (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid have been investigated for their antiproliferative activities. Studies have shown that certain derivatives, particularly in their ester form, can inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research and therapy (Ilić et al., 2011).

Reactivity and Derivative Synthesis

Research has explored the reactivity of related compounds, such as methyl (3,6-dichloropyridazin-4-yl)acetate, towards various nucleophiles. These studies contribute to the understanding of chemical properties and potential for synthesizing new derivatives with varied biological activities (Adembri et al., 1976).

Structural Analysis and DFT Calculations

There has been significant focus on the structural analysis and density functional theory (DFT) calculations of certain derivatives. These studies provide insights into the molecular structure, intermolecular interactions, and electronic properties, which are essential for understanding the chemical and physical behavior of these compounds (Sallam et al., 2021).

Antioxidant Properties

Some derivatives of this chemical have been synthesized and tested for their antioxidant abilities. These studies have found significant antioxidant activity in certain compounds, surpassing known antioxidants like ascorbic acid, indicating potential for therapeutic use (Shakir et al., 2017).

Synthesis Methodology Improvement

Efforts have been made to improve the synthesis methodologies of triazolo-pyridazine derivatives. These advancements in synthetic methods allow for more efficient and higher yield production of these compounds, which is crucial for both research and potential industrial applications (Lieberman & Albright, 1988).

Novel Heterocyclic Compounds Synthesis

Research has also focused on synthesizing new series of nitrogen/sulfur heterocyclic systems by linking various rings like indole, 1,2,4-triazole, pyridazine, and quinoxaline. These compounds have been synthesized in excellent yield, paving the way for further exploration in various scientific fields (Boraei et al., 2020).

作用機序

Target of Action

Similar compounds, such as pyridazine derivatives, have been shown to interact with a range of biological targets and physiological effects .

Mode of Action

It’s known that similar compounds, such as pyridazine derivatives, interact with their targets to induce a wide range of pharmacological activities .

Biochemical Pathways

Similar compounds, such as pyridazine derivatives, have been shown to affect various biochemical pathways .

Pharmacokinetics

The average mass of a similar compound, 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine, is 217270 Da .

Result of Action

Similar compounds, such as pyridazine derivatives, have been shown to induce a wide range of pharmacological activities .

Action Environment

The density of a similar compound, 1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid, is 15±01 g/cm3 .

生化学分析

Biochemical Properties

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and energy production.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, the compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to downstream effects on metabolic pathways and gene expression. For instance, the compound has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reduced inflammation and improved metabolic function. At high doses, it can cause toxic effects, including liver damage and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which adverse effects become more prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound inhibits enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it affects the levels of key metabolites, such as ATP and NADH, which are crucial for cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to accumulate in the mitochondria, where it affects cellular energy production by inhibiting key metabolic enzymes .

特性

IUPAC Name |

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14/h2-3H,4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCQVTVNOBIRIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)